molecular formula C14H14N4O4S B2455789 Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 325995-01-5

Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2455789
CAS No.: 325995-01-5
M. Wt: 334.35
InChI Key: KGNJMMZSLKSNHC-UHFFFAOYSA-N
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Description

Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core triazine ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. The process involves the use of reactors and purification systems to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and other chemical products.

Biology: In biological research, Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is used to study biological processes and pathways. It can act as a probe to investigate enzyme activities and cellular functions.

Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs. It may also exhibit biological activities that make it useful in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals and materials for advanced technologies.

Mechanism of Action

The mechanism by which Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

  • Methyl 4-({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino)benzoate

Uniqueness: Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is unique in its structural features and potential applications. Its specific molecular arrangement allows it to interact with biological targets in ways that are distinct from other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

methyl 4-[[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-8-12(20)16-14(18-17-8)23-7-11(19)15-10-5-3-9(4-6-10)13(21)22-2/h3-6H,7H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNJMMZSLKSNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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